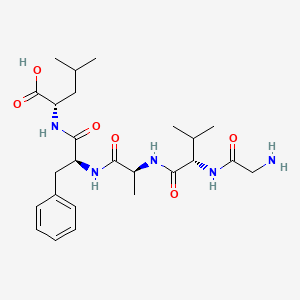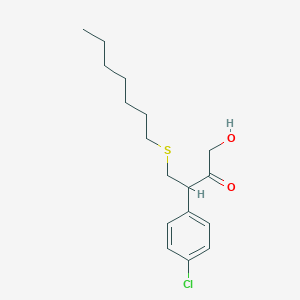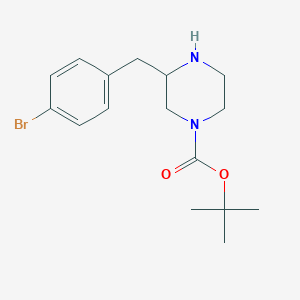![molecular formula C20H13F3O B14198123 Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]- CAS No. 858035-50-4](/img/structure/B14198123.png)
Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- typically involves the reaction of appropriate biphenyl derivatives with trifluoromethylating agents. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using trifluoromethyl ketones in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of phenylmagnesium bromide with trifluoromethyl ketones, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Bis(4-(trifluoromethyl)phenyl)methanone: Another related compound with two trifluoromethyl groups, which further enhances its chemical stability and reactivity.
Uniqueness
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
858035-50-4 |
|---|---|
Molecular Formula |
C20H13F3O |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
phenyl-[2-[3-(trifluoromethyl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)16-10-6-9-15(13-16)17-11-4-5-12-18(17)19(24)14-7-2-1-3-8-14/h1-13H |
InChI Key |
OEAQBVFDIGADNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(2-chloroprop-2-en-1-yl)(dimethyl)silyl]acetate](/img/structure/B14198057.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)


![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

